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Compound of Interest

Compound Name: 3,3-Diphenylacrylaldehyde

Cat. No.: BO75156

In the landscape of modern drug discovery and chemical safety assessment, in silico toxicology has emerged as an indispensable tool. By
leveraging computational models, researchers can predict the potential toxicity of chemical compounds early in the development pipeline,
thereby reducing reliance on animal testing, saving resources, and accelerating the identification of safer drug candidates and industrial
chemicals. This guide provides a comprehensive comparison of freely available in silico tools for predicting the toxicity of 3,3-
Diphenylacrylaldehyde, a compound of interest due to its chemical structure.

3,3-Diphenylacrylaldehyde (CAS: 13702-35-7) is an a,p-unsaturated aldehyde. This structural motif is a well-known toxicophore, a chemical
feature associated with toxicity. The electrophilic nature of the carbon-carbon double bond conjugated with the aldehyde group makes it
susceptible to Michael addition reactions with biological nucleophiles, such as amino acid residues in proteins and DNA bases. This reactivity
is often linked to various toxic endpoints, including skin sensitization, irritation, and genotoxicity.[1][2][3] Given the absence of extensive
experimental toxicological data for 3,3-Diphenylacrylaldehyde in the public domain, in silico methods, particularly read-across from
structurally similar compounds, are invaluable for a preliminary hazard assessment.

This guide will explore the use of three prominent, freely available in silico toxicology platforms: the OECD QSAR Toolbox, VEGA-QSAR, and
Toxtree. We will walk through the prediction of key toxicological endpoints for 3,3-Diphenylacrylaldehyde and compare these predictions with
the known toxicological profiles of structurally related a,3-unsaturated aldehydes: cinnamaldehyde, acrolein, and crotonaldehyde.
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Experimental Workflow: In Silico Toxicity Assessment of 3,3-
Diphenylacrylaldehyde

The following workflow provides a step-by-step guide to predicting the toxicity of 3,3-Diphenylacrylaldehyde using the selected in silico tools.

Caption: A generalized workflow for the in silico toxicity prediction of 3,3-Diphenylacrylaldehyde.
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Step-by-Step Methodology

1. Compound Input:
« Objective: To accurately represent the chemical structure for the software.
« Protocol:

o Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 3,3-Diphenylacrylaldehyde:
C1=CC=C(C=C1)C(=CC=0)C2=CC=CC=C2.

o Launch each software platform (OECD QSAR Toolbox, VEGA-QSAR, and Toxtree).
o Input the SMILES string into the respective chemical structure editors of each tool.
2. OECD QSAR Toolbox Prediction:
« Objective: To utilize the Toolbox's integrated databases and read-across functionalities.

« Protocol:

o

In the Toolbox, define 3,3-Diphenylacrylaldehyde as the target chemical.

o

Use the "Profiling" function to identify structural alerts, such as "Michael acceptors".

o Search for analogues with experimental data for endpoints like "Ames mutagenicity" and "Skin sensitization for chemical categories".

o

Form a chemical category based on structural similarity and the presence of the a,3-unsaturated aldehyde moiety.

o

Perform a read-across to predict the toxicity of the target chemical based on the data of the identified analogues.
3. VEGA-QSAR Prediction:
« Objective: To obtain predictions from a suite of validated Quantitative Structure-Activity Relationship (QSAR) models.
« Protocol:
o Load the structure of 3,3-Diphenylacrylaldehyde into the VEGA interface.
o Select and run relevant models for endpoints such as "Ames Mutagenicity," "Skin Sensitization," and "Oral Acute Toxicity (LD50)."

o For each prediction, carefully examine the "Applicability Domain" assessment to ensure the reliability of the result. The tool will indicate if
the target compound is within the structural and physicochemical space of the training set of the model.

4. Toxtree Prediction:
« Obijective: To perform a rapid screening for potential toxicity using a decision tree approach.

« Protocol:

o

Input the SMILES string of 3,3-Diphenylacrylaldehyde into Toxtree.

o

Apply the "Cramer rules" and "Cramer rules with extensions" decision trees to classify the compound's oral toxicity.

o

Utilize the "Benigni/Bossa rulebase for mutagenicity and carcinogenicity” to identify structural alerts for genotoxicity.

o

Run the "Skin irritation prediction" and "Eye irritation prediction" modules.
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Comparative Analysis of Predictions and Read-Across

The following table summarizes the predicted toxicity for 3,3-Diphenylacrylaldehyde from the different in silico tools, alongside the
experimental data for its structural analogues.

3,3-

Toxicological Endpoint

Diphenylacrylaldehyde

Cinnamaldehyde
(Experimental Data)

Acrolein (Experimental
Data)

Crotonaldehyde
(Experimental Data)

(In Silico Prediction)

OECD Toolbox: Likely
positive (based on alerts)
VEGA-QSAR: Positive
(within applicability domain)

Inconsistent results in

A Mut icity Ames test; some studies Positive in some strains of Positive in Ames test.[13]
mes Mutagenici N S
show positive, others S. typhimurium. [14]

Toxtree: Structural alert for negative.[12]

mutagenicity

OECD Toolbox: Sensitizer
(based on alerts) VEGA-
QSAR: Sensitizer (within
applicability domain)

Known human skin
sensitizer.[15][16]

Skin Sensitization Strong skin sensitizer. Potent skin sensitizer.[13]

Toxtree: Structural alert for
skin sensitization

VEGA-QSAR: Predicted
Acute Oral Toxicity (LD50, LD50 in the range of

. ~2220 mg/kg[12]
rat) moderately toxic

26-46 mg/kg[3] 174 mg/kg[13]

compounds

Class Il (High suspicion of

Cramer Class (Toxtree) Class Il Class Ill Class Il

toxicity)

graph "Structural Analogy" {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"1];

Target [label="3,3-Diphenylacrylaldehyde\n(Target)"];

Analoguel [label="Cinnamaldehyde\n(Analogue)"];

Analogue2 [label="Acrolein\n(Analogue)"];

Analogue3 [label="Crotonaldehyde\n(Analogue)"];

Moiety [label="a,B-Unsaturated\nAldehyde Moiety", shape=ellipse, fillcolor="#EA4335"];

Target -> Moiety;

Analoguel -> Moiety;
Analogue2 -> Moiety;
Analogue3 -> Moiety;

{rank=same; Target; Analoguel; Analogue2; Analogue3};

}
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Caption: Structural relationship between 3,3-Diphenylacrylaldehyde and its analogues, highlighting the common reactive moiety.

Discussion and Interpretation

The in silico predictions for 3,3-Diphenylacrylaldehyde consistently point towards a profile of a toxic substance, which is in good agreement
with the known toxicological properties of its structural class of a,B-unsaturated aldehydes.

« Genotoxicity: All three tools suggest a potential for mutagenicity. This is a critical endpoint in safety assessment. The structural alert for
Michael addition reactivity, which is present in 3,3-Diphenylacrylaldehyde and its analogues, is a well-established mechanism for covalent
binding to DNA, a key event in chemical mutagenesis.

« Skin Sensitization: The predictions for skin sensitization are also consistent across the platforms and are strongly supported by the
experimental data for the analogues. The ability of a,B-unsaturated aldehydes to act as haptens by reacting with skin proteins is the
underlying mechanism for their sensitizing potential.

« Acute Oral Toxicity: The Cramer classification in Toxtree places 3,3-Diphenylacrylaldehyde in Class lll, indicating a high suspicion of
toxicity. The VEGA-QSAR prediction for LD50 also suggests moderate toxicity. While the predicted oral toxicity is not as high as that of the
smaller analogues like acrolein and crotonaldehyde, this is expected due to the increased molecular weight and lipophilicity of 3,3-
Diphenylacrylaldehyde, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This comparative guide demonstrates the utility of freely available in silico tools for the preliminary hazard assessment of a chemical with
limited experimental data. The consistent predictions from the OECD QSAR Toolbox, VEGA-QSAR, and Toxtree, supported by a read-across
analysis with structurally similar compounds, provide a strong indication that 3,3-Diphenylacrylaldehyde is likely to be a mutagen, a skin
sensitizer, and possess moderate acute oral toxicity. These in silico findings are crucial for prioritizing further experimental testing and for
implementing appropriate safety measures when handling this compound. It is important to remember that in silico predictions are not a
replacement for experimental data but are powerful tools for guiding and refining the toxicological assessment process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.
While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for
every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.
Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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